Asocainol

Descripción

Effects on Action Potential Duration

Asocainol significantly influences the action potential duration (APD) in cardiac tissues. In isolated guinea pig papillary muscles, this compound induces a concentration-dependent shortening of the action potential duration at 50% repolarization (APD50). nih.gov Furthermore, it has been observed to shorten phase two, known as the plateau phase, of the cardiac action potential. ncats.io In ventricular muscle that has been partially depolarized, this compound leads to a reduction in the duration of action potentials that are mediated by Ca2+. nih.gov

The following table summarizes the observed effects of this compound on APD50 in guinea pig papillary muscles:

| This compound Concentration (µmol/l) | Effect on AP-duration at 50% Repolarization (%) nih.gov |

| 3-30 | -18 to -43 |

Effects on Overshoot Potential

This compound's influence extends to the overshoot potential of cardiac action potentials. Studies have shown that this compound causes a decline in the overshoot of normal Na+-carried action potentials. nih.gov Similarly, in partially depolarized ventricular muscle, the compound reduces the overshoot of Ca2+-mediated action potentials. nih.gov

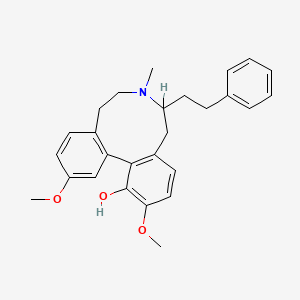

Structure

3D Structure

Propiedades

IUPAC Name |

4,16-dimethoxy-10-methyl-9-(2-phenylethyl)-10-azatricyclo[11.4.0.02,7]heptadeca-1(13),2(7),3,5,14,16-hexaen-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31NO3/c1-28-16-15-20-10-13-23(30-2)18-24(20)26-21(11-14-25(31-3)27(26)29)17-22(28)12-9-19-7-5-4-6-8-19/h4-8,10-11,13-14,18,22,29H,9,12,15-17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IORHSKBXWWSQME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C(C=C(C=C2)OC)C3=C(CC1CCC4=CC=CC=C4)C=CC(=C3O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90868434 | |

| Record name | 2,12-Dimethoxy-7-methyl-6-(2-phenylethyl)-6,7,8,9-tetrahydro-5H-dibenzo[d,f]azonin-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90868434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

417.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77400-65-8 | |

| Record name | Asocainol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77400-65-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Asocainol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077400658 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,12-Dimethoxy-7-methyl-6-(2-phenylethyl)-6,7,8,9-tetrahydro-5H-dibenzo[d,f]azonin-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90868434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ASOCAINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J40338OKKT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Electrophysiological Studies in Isolated Myocardial Preparations

Guinea Pig Papillary Muscle Models

In electrophysiological investigations utilizing right ventricular papillary muscles isolated from guinea pigs, maintained at 32°C with an extracellular potassium concentration (K+e) of 5.9 mmol/l and a stimulation rate of 0.5 Hz, this compound (at concentrations ranging from 3 to 30 µmol/l) did not alter the resting potential. nih.gov However, it induced a concentration-dependent reduction in the maximum rate of rise (Vmax) of the action potential and the action potential amplitude. nih.gov

The table below details the effects of this compound on Vmax and AP-amplitude in guinea pig papillary muscles:

| This compound Concentration (µmol/l) | Reduction in Vmax (%) nih.gov | Reduction in AP-amplitude (%) nih.gov |

| 3-30 | -16 to -67 | -4 to -16 |

Furthermore, the steady-state dependence of Vmax on the resting potential, determined by varying K+e (5.9-15 mmol/l), was shifted by this compound to more negative potentials. nih.gov The deviation from controls in the Vmax-resting potential relationship was more pronounced at lower membrane potentials. nih.gov The recovery from inactivation of Vmax also demonstrated a notable time-dependence in the presence of this compound. nih.gov When slow response (Ca2+-mediated) action potentials were elicited by strong stimuli in a K+e-rich solution (20-24 mmol/l), this compound (3-10 µmol/l) led to a significant reduction in their amplitude, Vmax, and duration. nih.gov Beyond its effects on action potential parameters, this compound also exerts a concentration-dependent negative inotropic action in isolated guinea pig papillary muscles, primarily due to an inhibitory influence on the slow Ca2+ influx. nih.gov This depression of contractility is consistently accompanied by significant alterations in normal Na+-carried action potentials, where both overshoot and duration decline in conjunction with the Na+-dependent upstroke velocity. nih.gov

Isolated Guinea Pig Ventricular Myocytes

Studies involving isolated guinea pig ventricular myocytes have specifically examined this compound's capacity to inhibit whole-cell Na+ currents. nih.govresearchgate.net Research has indicated that the (+)-enantiomer of this compound exhibits greater potency than its (-)-enantiomer in blocking these Na+ currents. nih.gov The effects of both enantiomers were enhanced by lowering the membrane potential or increasing the stimulus frequency. nih.gov Notably, over a specific range of conditions, the potency of (+)-Asocainol was more profoundly affected than that of (-)-Asocainol. nih.gov

Preclinical Research Methodologies and Findings for Asocainol

In Vitro Experimental Models for Asocainol Characterization

In vitro studies provide a controlled environment to investigate the direct effects of this compound on various biological components, including cardiac tissues and cellular membranes. nih.govnih.gov

Studies involving myocardial tissue preparations have been instrumental in understanding this compound's direct effects on cardiac muscle. For instance, in isolated guinea pig papillary muscles, this compound and its optical isomers demonstrated a concentration-dependent negative inotropic action. nih.gov This effect was attributed to an inhibitory influence on the slow Ca²⁺ influx. nih.gov Furthermore, the compound caused notable alterations in normal Na⁺-carried action potentials, leading to a decline in overshoot, duration, and Na⁺-dependent upstroke velocity. nih.gov These findings suggest that this compound not only inhibits Ca²⁺ inflow but also interferes with the fast inward Na⁺ current. nih.gov In partially depolarized ventricular muscle, this compound reduced Ca²⁺-dependent contractile force and suppressed Mg²⁺-induced membrane activity. nih.gov It also abolished Ba²⁺-induced ventricular autorhythmicity, which serves as a model for slow-channel-dependent ectopic pacemakers. nih.gov

These observations collectively indicate that this compound exhibits mixed Na⁺-, Ca²⁺-, and Mg²⁺-antagonistic effects in mammalian ventricular myocardium, positioning it as an agent with properties of both Class I and Class IV antiarrhythmic drugs. nih.gov

Cellular electrophysiological assays have provided detailed insights into this compound's impact on ion channels. Research has shown that this compound exerts its action at the level of the sodium channels of the myocardial cell membrane. nih.gov Studies comparing the enantiomers of this compound revealed that (+)-asocainol was more potent than the (-)-enantiomer in inhibiting whole-cell Na⁺ currents in isolated guinea-pig ventricular myocytes. nih.govresearchgate.net The effects of both enantiomers were enhanced by lowering the membrane potential and/or increasing the stimulus frequency. nih.gov However, the potency of (+)-asocainol was more markedly affected than that of (-)-asocainol under certain conditions, indicating that the eudismic ratio between the potencies of the two drugs is not constant. nih.gov This finding was inconsistent with the "guarded receptor" hypothesis, which suggests that changes in drug access or egress from a binding site with constant affinity determine potency. nih.gov

Key findings from cellular electrophysiological assays:

| Compound/Enantiomer | Effect on Na⁺ Current Inhibition (Guinea-pig ventricular myocytes) | Response to Membrane Potential/Stimulus Frequency |

| (+)-Asocainol | More potent | Effects enhanced by lowering membrane potential and/or increasing stimulus frequency; more markedly affected than (-)-enantiomer under certain conditions. nih.gov |

| (-)-Asocainol | Less potent | Effects enhanced by lowering membrane potential and/or increasing stimulus frequency. nih.gov |

This compound's interaction with erythrocyte membranes has been investigated to understand its potential non-specific interactions with phospholipids (B1166683). nih.govresearchgate.net X-ray diffraction studies were conducted using multibilayer systems composed of dimyristoylphosphatidylcholine (B1235183) (DMPC) and dimyristoylphosphatidylethanolamine (B1222843) (DMPE), which represent the types of lipids found in the outer and inner monolayers of human erythrocytes, respectively. nih.gov Experiments in both hydrophobic and hydrophilic media, below the phospholipid main transition temperatures, showed that this compound was able to fluidize DMPC in both media but had no such effect on DMPE. nih.gov This suggests that this compound preferentially interacts with DMPC, a component of the outer monolayer of human erythrocytes, potentially through non-specific interactions with phospholipids surrounding channel proteins. nih.gov

Pharmacodynamic and Pharmacokinetic Investigations

Pharmacodynamic (PD) and pharmacokinetic (PK) investigations are fundamental to understanding how a drug affects the body and how the body handles the drug, respectively. nih.gov

While specific detailed absorption and distribution data for this compound were not found in the search results, general pharmacokinetic studies, including absorption and distribution, are critical components of preclinical drug development. admescope.comnih.govnih.gov Absorption describes the process by which a drug moves from its administration site into the systemic circulation, impacting the speed and concentration at which it reaches its target. nih.govyoutube.com Distribution refers to the reversible transfer of a drug from the bloodstream into the various tissues and fluids of the body. nih.gov The volume of distribution (Vd) is a key metric in distribution studies, representing the theoretical volume into which a drug disperses in the body. nih.gov Factors such as blood flow, pH, and the presence of transporters can significantly influence drug absorption and distribution. nih.govyoutube.com

Synthesis, Derivatization, and Structure Activity Relationship Sar of Asocainol

Synthetic Routes and Methodologies for Asocainol and its Analogs

The synthesis of this compound, a complex tricyclic compound, is rooted in the chemistry of morphinandienes. This compound (specifically referred to as compound 11, with R = phenethyl) is reported to be derived from W-formylmorphinandienes. uni.lu

A key methodology for obtaining W-formylmorphinandienes involves the N-demethylation of N-methylmorphinans. This process can be achieved by treating N-methylmorphinans with diethyl azodicarboxylate, followed by the N-formylation of the resulting nor-compound. uni.lu An alternative synthetic pathway for related morphinandiene structures, such as 6-demethoxy-N-formyl-N-northebaine, initiates from codeine, utilizing N-formyl-N-norcodeine as a starting material. uni.lu These synthetic approaches highlight the intricate multi-step organic reactions necessary to construct the unique dibenz(d,f)azonine core of this compound and its analogs.

The development of analogs often employs established organic synthesis techniques to introduce structural variations. General strategies for synthesizing analogs of complex bioactive molecules include Grignard additions, biaryl Suzuki-Miyaura couplings, and cyclodehydration reactions. wikipedia.orgctdbase.org These methodologies enable the systematic modification of the parent compound's structure to explore new chemical entities with potentially altered or improved pharmacological profiles.

Derivatization Strategies for Modified this compound Compounds

Derivatization is a crucial strategy in chemical analysis and drug development, primarily employed to modify the physicochemical properties of a compound, such as volatility or detectability, or to alter its biological characteristics. ctdbase.orgnih.gov For compounds containing active hydrogens, common derivatization reactions include acylation, alkylation, and silylation, which can reduce polarity, improve volatility, and enhance detection. guidetoimmunopharmacology.orgctdbase.orgnih.gov These principles are applicable to this compound for various analytical and pharmacokinetic studies.

Deuterated this compound Derivatives

A significant derivatization strategy involves the incorporation of deuterium, a heavier stable isotope of hydrogen, into the molecular structure. Deuterated this compound derivatives, such as this compound-d5 (PubChem CID 71313506), have been developed.

The primary purpose of deuteration in drug molecules is to exploit the kinetic isotope effect, which can lead to a reduction in the rate of metabolism. wikipedia.org By slowing down metabolic breakdown, deuterated drugs can exhibit a longer half-life in the body, potentially improving their pharmacokinetic profile, efficacy, and tolerability. wikipedia.org Chemical deuteration typically involves exposing the target molecule or its synthetic building blocks to heavy water (deuterium oxide) under specific conditions of high temperature and pressure, often in the presence of a catalyst. nih.gov This process allows for the selective replacement of hydrogen atoms with deuterium, leading to isotopically labeled compounds useful for mechanistic studies, pharmacokinetic evaluations, and potentially for developing new drug candidates with enhanced properties. nih.govwikipedia.org

Structure-Activity Relationship (SAR) Analysis

Structure-Activity Relationship (SAR) analysis is fundamental in medicinal chemistry, establishing the correlation between the chemical structure of a molecule and its biological activity. This analytical approach is critical for identifying specific structural features that contribute to a compound's desired biological effect, thereby guiding modifications to optimize potency, selectivity, and other pharmacological properties.

Impact of Structural Modifications on Ionic Channel Affinity

This compound is recognized as a Class I antiarrhythmic agent, indicating its primary mechanism of action involves modulating cardiac sodium channels. nih.gov Its antiarrhythmic effects are thought to involve interactions with the myocardial cell membrane, potentially through non-specific interactions with the phospholipids (B1166683) that surround ion channel proteins. nih.gov

Correlation of Lipophilicity with Pharmacological Potency

Lipophilicity, often quantified by parameters such as the partition coefficient (LogP or LogD), is a pivotal physicochemical property that significantly influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potency and selectivity. This compound is characterized as a highly lipophilic compound, with reported ∑f values indicating it is among the most lipophilic antiarrhythmics studied in certain contexts.

Analytical Methodologies for Asocainol and Its Metabolites in Biological Matrices

Sample Preparation Techniques for Complex Biological Samples

Sample preparation is a critical step in the bioanalytical workflow, aimed at isolating the analyte of interest from the complex biological matrix, removing interferences, and concentrating the analyte to a level suitable for detection. gmp-compliance.orgnih.gov The choice of technique depends on the physicochemical properties of the analyte, the nature of the biological matrix, the concentration of the analyte, and the subsequent analytical technique to be used.

Liquid-Liquid Extraction Approaches

Liquid-liquid extraction (LLE) is a widely used sample preparation technique that separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase (the biological sample) and an organic solvent. The efficiency of LLE is dependent on the partition coefficient of the analyte between the two phases, which can be manipulated by adjusting the pH of the aqueous phase. For acidic and basic compounds, pH adjustment can maximize the extraction recovery. nih.gov LLE is valued for its simplicity and low cost, though it can be labor-intensive and may require larger volumes of organic solvents. researchgate.net

A variation of LLE is salting-out assisted liquid-liquid extraction (SALLE), which involves adding a salt to the aqueous phase to decrease the solubility of the analyte and promote its transfer into the organic phase. mdpi.com This technique can be particularly useful for polar analytes that are difficult to extract with conventional LLE. mdpi.com

Table 1: Comparison of Sample Preparation Techniques

| Feature | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |

|---|---|---|

| Principle | Partitioning between two immiscible liquids | Partitioning between a solid and a liquid phase |

| Selectivity | Moderate | High |

| Solvent Consumption | High | Low |

| Automation Potential | Low to Moderate | High |

| Cost per Sample | Low | Moderate to High |

| Common Issues | Emulsion formation | Sorbent variability, column clogging |

Other Extraction and Pre-concentration Methods

Solid-phase extraction (SPE) is another prevalent technique for sample preparation that offers higher selectivity and cleaner extracts compared to LLE. nih.gov SPE utilizes a solid sorbent material packed into a cartridge or a well plate to retain the analyte of interest from the liquid sample. nih.gov Interferences can be washed away, and the analyte can then be eluted with a small volume of a strong solvent, leading to pre-concentration. nih.gov A variety of sorbent chemistries are available, allowing for the optimization of the extraction method for a wide range of analytes. mdpi.com

For urinary samples, which can have significant variability in composition, SPE is often employed to isolate analytes from the complex matrix. nih.govmdpi.com Mixed-mode SPE, which combines two or more retention mechanisms (e.g., reversed-phase and ion-exchange), can provide even greater selectivity for the isolation of specific compounds. nih.gov

Quantitative Analytical Techniques

The quantitative analysis of Asocainol and its metabolites in biological matrices would likely be achieved through a combination of a separation technique and a detection method.

Chromatographic Methods (e.g., Liquid Chromatography with Mass Spectrometric Detection)

Liquid chromatography (LC) is a powerful separation technique that is widely used in bioanalysis. When coupled with mass spectrometry (MS), it provides a highly selective and sensitive analytical method known as LC-MS. mdpi.com For the quantitative analysis of drugs and their metabolites in biological fluids, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. mdpi.comnih.govnih.gov

In an LC-MS/MS system, the LC separates the components of the sample extract, and the mass spectrometer serves as the detector. The mass spectrometer can be operated in multiple reaction monitoring (MRM) mode, which provides excellent selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for the analyte and its internal standard. nih.gov The use of a stable isotope-labeled internal standard is highly recommended to ensure the accuracy and precision of the method. mdpi.com

Table 2: Illustrative LC-MS/MS Parameters for a Small Molecule Drug

| Parameter | Condition |

|---|---|

| LC Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase | Gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS/MS Transition | Analyte-specific precursor > product ion |

| Internal Standard | Stable isotope-labeled analogue of the analyte |

Note: These are general parameters and would require optimization for this compound.

Spectroscopic Methods

While LC-MS/MS is the preferred method for quantitative bioanalysis, spectroscopic techniques can also be employed, particularly for in vitro studies or for the analysis of bulk drug substance. Ultraviolet-Visible (UV-Vis) spectroscopy can be used for the quantification of compounds that possess a chromophore. However, its application in complex biological matrices is limited due to its lack of selectivity. researchgate.net When coupled with a separation technique like HPLC, UV detection can be a cost-effective method for quantification, provided that the analyte can be sufficiently resolved from interfering substances.

Method Validation Parameters for this compound Analysis

A bioanalytical method must be rigorously validated to ensure its reliability for its intended purpose. nih.govfda.gov The validation process demonstrates that the method is accurate, precise, and reproducible for the quantification of the analyte in the specific biological matrix. gmp-compliance.orgnih.gov The key validation parameters, as recommended by regulatory agencies such as the U.S. Food and Drug Administration (FDA), are outlined below. fda.gov

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. nih.gov This is typically assessed by analyzing blank matrix samples from multiple sources to check for interferences at the retention time of the analyte and internal standard. gmp-compliance.org

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision describes the degree of scatter between a series of measurements. nih.gov These are evaluated by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on different days. nih.gov

Calibration Curve: The relationship between the instrument response and the known concentration of the analyte. gmp-compliance.org A calibration curve should be prepared in the same biological matrix as the study samples and should cover the expected concentration range. gmp-compliance.org

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte on the calibration curve that can be measured with acceptable accuracy and precision. nih.gov

Recovery: The efficiency of the extraction procedure, determined by comparing the analyte response in an extracted sample to the response of a non-extracted standard of the same concentration. nih.gov

Stability: The stability of the analyte in the biological matrix under various storage and handling conditions, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at frozen temperatures. mdpi.com

Table 3: Typical Acceptance Criteria for Bioanalytical Method Validation

| Parameter | Acceptance Criteria |

|---|---|

| Accuracy | The mean value should be within ±15% of the nominal value (±20% at the LLOQ). |

| Precision | The coefficient of variation (CV) should not exceed 15% (20% at the LLOQ). |

| Selectivity | No significant interfering peaks at the retention times of the analyte and internal standard. |

| Calibration Curve | Correlation coefficient (r²) ≥ 0.99 |

| Stability | Analyte concentration should be within ±15% of the nominal concentration. |

Application of Analytical Methods in Preclinical and Translational Research

The application of robust analytical methods is foundational to the preclinical and translational study of a new drug candidate like this compound. This research phase bridges the gap between early discovery and human clinical trials, with a primary focus on understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound. The data generated informs the potential safety and efficacy of the drug, guiding decisions for further development.

In preclinical studies, validated analytical techniques are employed to quantify the parent drug and its significant metabolites in biological samples from animal models. This is crucial for establishing a comprehensive pharmacokinetic (PK) profile. Pharmacokinetics is a quantitative discipline used to assess drug concentrations over time. These studies are essential for understanding the fate of a new drug within a living organism.

Translational research aims to extrapolate these preclinical findings to predict the drug's behavior in humans. By collecting and analyzing samples from these studies, researchers can build pharmacokinetic/pharmacodynamic (PK/PD) models. These models are instrumental in selecting appropriate doses for first-in-human clinical trials and identifying potential biomarkers of drug exposure and response. The overarching goal is to use preclinical data to enhance the likelihood of success in clinical trials.

Detailed Research Applications:

Pharmacokinetic (PK) Characterization: A core application of analytical methods in preclinical research is the determination of key PK parameters. Following administration of this compound to animal models (e.g., rats, dogs), biological matrices such as plasma, urine, and feces are collected at various time points. Highly sensitive and specific techniques, most commonly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), are used to measure the concentration of this compound and its metabolites. This allows for the calculation of critical parameters that describe the drug's journey through the body. The primary goals of this assessment are to determine metabolic stability, identify and quantify primary metabolites, and characterize the routes of metabolism.

Metabolite Identification and Profiling: Understanding how a drug is metabolized is critical, as metabolites can be pharmacologically active or contribute to toxicity. High-resolution mass spectrometry (HRMS) is a primary tool for these biotransformation studies. It allows for the identification of unknown metabolites in complex biological samples. By comparing the metabolic profiles across different preclinical species and in vitro human systems (e.g., human liver microsomes), researchers can predict the primary metabolic pathways in humans and identify any human-specific metabolites that may require further safety assessment.

Bioavailability Studies: Analytical methods are essential for determining the oral bioavailability of a drug, which is the fraction of an orally administered dose that reaches systemic circulation. By comparing the area under the plasma concentration-time curve (AUC) after oral and intravenous administration, the absolute bioavailability can be calculated. These studies are vital for assessing the suitability of a drug for oral administration.

Tissue Distribution Studies: To understand where a drug and its metabolites accumulate in the body, tissue distribution studies are conducted in animal models. Following administration, various tissues are collected and analyzed to determine the concentration of the drug. This information is important for identifying potential target organs for efficacy and toxicity.

Illustrative Data Tables:

The following tables represent the type of data that would be generated in preclinical pharmacokinetic studies of a compound like this compound. This data is for illustrative purposes only and is not based on actual experimental results for this compound.

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats Following a Single Intravenous (IV) and Oral (PO) Dose.

| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |

| Cmax (ng/mL) | 1500 | 350 |

| Tmax (h) | 0.1 | 1.5 |

| AUC (0-inf) (ng·h/mL) | 2500 | 4500 |

| t½ (h) | 2.5 | 3.0 |

| Cl (L/h/kg) | 0.4 | - |

| Vd (L/kg) | 1.2 | - |

| F (%) | - | 18 |

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; t½: Elimination half-life; Cl: Clearance; Vd: Volume of distribution; F: Bioavailability.

Table 2: Illustrative Validation Summary for a Hypothetical LC-MS/MS Assay for this compound in Rat Plasma.

| Parameter | Acceptance Criteria | Result |

| Linearity (r²) | ≥ 0.99 | 0.998 |

| Lower Limit of Quantification (LLOQ) | S/N ≥ 10 | 1 ng/mL |

| Intra-day Precision (%CV) | ≤ 15% | 4.5 - 8.2% |

| Inter-day Precision (%CV) | ≤ 15% | 6.8 - 11.5% |

| Accuracy (% Bias) | Within ±15% | -5.2 to 7.8% |

| Matrix Effect (%) | 85 - 115% | 92.3 - 103.1% |

| Recovery (%) | Consistent and reproducible | 85.6% |

%CV: Percent coefficient of variation; S/N: Signal-to-noise ratio.

These tables demonstrate how analytical methods provide the quantitative data necessary to build a comprehensive understanding of a drug candidate's behavior in preclinical models, which is a critical step in its translational journey to the clinic.

Therapeutic Potential and Clinical Translational Research on Asocainol

Potential Therapeutic Applications of Asocainol as an Antiarrhythmic Agent

This compound has been characterized as an antiarrhythmic drug, exhibiting properties of both Class Ia and Class IV antiarrhythmic agents. cymitquimica.commedkoo.comtargetmol.comncats.iowikipedia.org Its mechanism of action involves the inhibition of slow calcium (Ca2+) influx into cardiac cells. cymitquimica.commedkoo.comtargetmol.com Concurrently, this compound interferes with the fast inward sodium (Na+) current, leading to alterations in normal Na+-carried action potentials. cymitquimica.commedkoo.comtargetmol.com This dual action contributes to its electrophysiological effects, which include lengthening the action potential and decreasing conduction through the atrioventricular (AV) node. ncats.io Furthermore, this compound has been observed to shorten phase two, also known as the plateau phase, of the cardiac action potential. ncats.io

Preclinical research has demonstrated this compound's effectiveness as an antiarrhythmic agent across various animal arrhythmia models and species. ncats.io However, it is noted that this compound can reduce the contractility of the heart, a characteristic that may render it unsuitable for use in patients with heart failure. ncats.io The compound's molecular mechanism of action has been suggested to involve non-specific interactions with the phospholipid bilayers of the myocardial cell membrane, which surround and modulate ion transport by sodium channels. nih.govnih.gov

Other Investigational Therapeutic Areas (e.g., Local Anesthetic/Analgesic)

Beyond its primary focus as an antiarrhythmic, this compound has been mentioned in research contexts for its potential as a local anesthetic or analgesic. ontosight.ai Its hydrophobicity has been noted in relation to its interactions with artificial phospholipid membranes, a property often relevant to local anesthetic activity. capes.gov.br Additionally, this compound has appeared in patent literature related to drug delivery across adaptable semi-permeable barriers, where it was listed alongside other compounds with analgesic properties, such as non-steroidal anti-inflammatory drugs (NSAIDs). google.com While these mentions indicate investigational interest in these areas, detailed research findings supporting its efficacy or specific mechanisms as a local anesthetic or analgesic are less extensively documented compared to its antiarrhythmic profile.

Clinical Study Designs and Methodological Considerations

While the general principles of clinical study design are well-established for drug development, specific clinical trial designs or methodological considerations pertaining directly to this compound were not identified in the available search results. Clinical trials are systematically designed to evaluate the safety and efficacy of new treatments, progressing through distinct phases. asgct.orgclinicaltrials.govnih.gov Methodological considerations typically involve aspects such as patient selection criteria, randomization, blinding, and the definition of endpoints to ensure robust and interpretable results. pemsuite.org

Phase I Clinical Investigations

Phase I clinical investigations are the initial human studies conducted for a new drug. The primary objectives of these trials are to assess the drug's safety, determine a safe dosage range, and characterize its pharmacokinetics—how the drug is absorbed, distributed, metabolized, and excreted by the human body. asgct.orgcancer.orguc.edu These studies typically involve a small number of participants, usually 10 to 30, often healthy volunteers, although in some cases, severely or terminally ill patients may be included. cancer.orguc.edu Dosing usually begins at very low levels and is gradually escalated, with participants closely monitored for any adverse effects. cancer.orguc.eduallucent.com Phase I trials typically take several months to complete, and approximately 70% of experimental drugs successfully pass this initial phase. uc.edu

Phase II Clinical Investigations

Following successful Phase I completion, Phase II clinical investigations are undertaken to evaluate the effectiveness of the new drug for a particular medical indication, while continuing to monitor safety. asgct.orgcancer.orgnews-medical.net These trials focus on the therapeutic efficacy of the drug in a specific patient population, aiming to determine if the drug provides a clinical benefit and to identify an appropriate dose and treatment regimen for further study. cancer.orgnews-medical.net Phase II trials typically involve a larger cohort of patients, usually ranging from 100 to 300 individuals. cancer.orgnews-medical.net They are often designed as randomized, controlled studies, employing narrow eligibility criteria to ensure a relatively homogenous patient population for close monitoring. news-medical.net Phase II trials can sometimes be subdivided into Phase 2a, which focuses on dosing requirements and dose-response relationships, and Phase 2b, which rigorously tests the drug's efficacy. news-medical.net

Drug-Drug Interactions and Pharmacological Synergies/Antagonisms

Research indicates that this compound, as a lipophilic compound, interacts with phospholipid bilayers, which are fundamental components of cell membranes. nih.govnih.govcapes.gov.br This interaction with membrane phospholipids (B1166683) is hypothesized to be part of its molecular mechanism of action as a Class I antiarrhythmic, where it may non-specifically interact with the lipids surrounding ion channel proteins, thereby altering channel function. nih.govnih.gov For instance, studies have shown that this compound can fluidize dimyristoylphosphatidylcholine (B1235183) (DMPC) bilayers but not dimyristoylphosphatidylethanolamine (B1222843) (DMPE) bilayers, suggesting specific interaction profiles with different lipid compositions. nih.gov Furthermore, this compound has been observed to induce morphological changes in human erythrocytes in vitro, with the type and intensity of these changes being dependent on the drug's concentration and its lipophilicity relative to other antiarrhythmic drugs like procainamide (B1213733) and quinidine. nih.gov However, specific detailed findings on drug-drug interactions with other pharmacological agents leading to synergies or antagonisms were not extensively detailed in the provided information.

Regulatory and Developmental Trajectory for this compound

This compound has been assigned an International Nonproprietary Name (INN) by the World Health Organization (WHO), indicating its recognition as a pharmaceutical substance for which a unique, globally recognized name has been established. ontosight.aiwho.intwho.intantibodysociety.org It is also listed within FDA terminology and Unique Ingredient Identifier (UNII) codes, suggesting its presence in regulatory databases for chemical substances. ontosight.ainih.gov Historically, this compound hydrochloride was featured in "Drug Future" in January 1984, implying it was considered a promising compound in drug development at that time. researchgate.net Despite these indications of early development and recognition, current public information does not detail its progression through the full regulatory approval process or its current status within a pharmaceutical development pipeline. The absence of an "Approval Year" in available records further suggests that it may not have reached widespread market approval. ncats.io

Future Research Directions and Unanswered Questions for Asocainol

Elucidation of Novel Molecular Targets and Signaling Pathways

While Asocainol is recognized for its interaction with Na+ and Ca2+ channels, the comprehensive spectrum of its molecular targets and the full extent of the signaling pathways it modulates remain to be fully elucidated. Future research should employ advanced proteomic, transcriptomic, and metabolomic techniques to identify any additional proteins or enzymes that interact with this compound, directly or indirectly. Investigations into the downstream signaling cascades triggered by these interactions could reveal broader physiological effects beyond its known antiarrhythmic activity. Understanding the complete interactome of this compound would provide a more holistic view of its pharmacological profile and potentially uncover novel therapeutic applications or explain observed effects not solely attributable to ion channel modulation.

Development of Advanced this compound Analogs with Improved Efficacy and Safety Profiles

The existence of deuterated analogs like this compound-d5 suggests an ongoing interest in modifying the compound's structure. Future research should systematically explore the synthesis and evaluation of novel this compound analogs. The primary goal would be to design compounds with enhanced potency against specific ion channels, improved pharmacokinetic properties (e.g., absorption, distribution, metabolism, excretion), and potentially reduced off-target interactions. Structure-activity relationship (SAR) studies, guided by computational modeling, could facilitate the rational design of these analogs. The aim is to create derivatives that retain or improve the beneficial antiarrhythmic effects while potentially minimizing any undesirable properties, thereby leading to safer and more effective therapeutic candidates.

Application of Systems Pharmacology Approaches to this compound Research

Given this compound's multi-channel inhibitory activity, affecting both Na+ and Ca2+ currents, a systems pharmacology approach is crucial for a comprehensive understanding of its effects within the complex biological system. This approach integrates experimental data with computational modeling to predict and analyze the drug's impact on interconnected biological networks. For this compound, systems pharmacology could involve:

Network analysis: Mapping the drug's interactions with various ion channels and their associated regulatory proteins within cardiac cells.

Predictive modeling: Developing models to forecast the integrated cellular and organ-level responses to this compound, considering its effects on multiple targets simultaneously.

Identification of biomarkers: Discovering biomarkers that can predict patient response or identify subtle physiological changes induced by this compound.

This holistic approach would provide insights into the emergent properties of this compound's action that cannot be derived from studying individual targets in isolation.

Exploration of this compound in Emerging Therapeutic Paradigms

As an antiarrhythmic, this compound's primary focus has

Q & A

Q. What is the molecular structure of Asocainol, and how is it characterized in pharmacological studies?

this compound (C₂₇H₃₁NO₃) is a (±)-6,7,8,9-tetrahydro-2,12-dimethoxy-7-methyl-6-phenethyl-5H-dibenz[d,f]azonin-1-ol compound. Its antiarrhythmic activity stems from stereospecific interactions with cardiac ion channels. Structural validation employs nuclear magnetic resonance (NMR), X-ray crystallography, and high-resolution mass spectrometry to confirm purity and stereochemistry. Researchers must ensure batch-to-batch consistency in synthetic protocols, particularly for the phenethyl and dibenzazonin moieties, which influence receptor binding kinetics .

| Property | Value |

|---|---|

| Chemical Formula | C₂₇H₃₁NO₃ |

| UNII Identifier | J40338OKKT |

| Common Forms | Base form, hydrochloride salt |

| Regulatory Status | FDA-listed (Preferred Term as of 2014) |

Q. Which preclinical models are optimal for evaluating this compound's antiarrhythmic efficacy?

Studies typically use:

- In vitro : Isolated cardiomyocytes or Purkinje fibers to measure action potential duration (APD) and ion current modulation (e.g., sodium/potassium channels) .

- In vivo : Rodent models of ischemia-induced or pharmacologically triggered arrhythmias (e.g., aconitine or digoxin models). Key endpoints include ECG parameters (QT interval, heart rate variability) and survival rates. Ensure species-specific metabolic pathways are accounted for in dose calibration .

Q. How is this compound’s mechanism of action distinguished from other Class III antiarrhythmics?

this compound primarily prolongs the cardiac action potential by blocking delayed rectifier potassium currents (Iₖₛ/Iₖᵣ), but its dual sodium channel inhibition at higher doses necessitates careful dose-response studies. Methodologically, use voltage-clamp electrophysiology to isolate specific ion channels and compare potency ratios (IC₅₀) against reference compounds like amiodarone .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacokinetic (PK) data for this compound across species?

Discrepancies in bioavailability or half-life often arise from interspecies metabolic differences (e.g., cytochrome P450 isoforms). To address this:

- Conduct physiologically based pharmacokinetic (PBPK) modeling to extrapolate animal data to humans.

- Validate findings using human hepatocyte assays or microsomal stability tests.

- Standardize administration routes (e.g., intravenous vs. oral) and formulations across studies to reduce variability .

Q. What methodological considerations are critical when designing dose-response studies for this compound in heterogeneous populations?

- Covariate Analysis : Predefine covariates (e.g., age, renal/hepatic function) and use nonlinear mixed-effects modeling (NONMEM) to quantify their impact on PK/PD parameters.

- Safety Margins : Establish therapeutic indices by correlating efficacy (APD prolongation) with adverse effects (e.g., torsades de pointes risk via hERG channel assays).

- Blinding Protocols : Implement randomized, double-blind designs to minimize bias in multi-center trials .

Q. How should researchers address conflicting results in this compound’s electrophysiological data between in vitro and in vivo models?

- Systematic Review : Apply PRISMA guidelines to aggregate data, noting model-specific limitations (e.g., isolated cells lacking autonomic nervous system influences).

- Mechanistic Bridging : Use computational modeling to integrate in vitro ion channel data with in vivo ECG outcomes, adjusting for heart rate and electrolyte concentrations.

- Replication Studies : Repeat experiments across independent labs to confirm reproducibility, particularly for dose thresholds associated with proarrhythmic effects .

Q. What statistical approaches are recommended for analyzing this compound’s dose-dependent effects on cardiac repolarization?

- Hierarchical Bayesian Models : Account for inter-individual variability in ECG parameters (e.g., QT interval).

- Sensitivity Analysis : Identify outliers using Cook’s distance or leverage plots, especially in studies with small sample sizes.

- Time-Series Analysis : Apply Fourier transforms to heart rate variability data to detect subtle rhythm changes .

Methodological Frameworks

- PICOT for Clinical Trials : Structure research questions around Population (e.g., post-MI patients), Intervention (this compound dose), Comparison (placebo/standard care), Outcome (arrhythmia recurrence), and Timeframe (6-month follow-up) .

- FINER Criteria : Ensure feasibility, novelty, and ethical compliance in study design, particularly for human trials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.